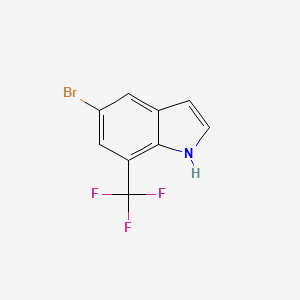

5-Bromo-7-(trifluoromethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-3-5-1-2-14-8(5)7(4-6)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEZLIMDSQLWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-7-(trifluoromethyl)-1H-indole role in drug discovery

An In-depth Technical Guide to the Role of 5-Bromo-7-(trifluoromethyl)-1H-indole in Drug Discovery

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs. Strategic functionalization of the indole ring is a key tactic in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of this compound, a highly promising but underexplored building block for drug discovery. We will dissect the strategic rationale behind the unique substitution pattern of this molecule, drawing upon established principles of medicinal chemistry and leveraging data from closely related analogues. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications, synthetic utility, and the causality behind its design, empowering its application in the generation of next-generation therapeutics.

The Strategic Imperative of the Indole Scaffold in Drug Discovery

The indole nucleus is a bicyclic aromatic heterocycle that is not only a fundamental component of the essential amino acid tryptophan but also the core structural motif in a vast array of natural products and synthetic molecules with profound biological activities.[1][2] Its rigid, planar structure and rich electron density make it an ideal platform for interacting with a diverse range of biological targets. The indole nitrogen is capable of forming crucial hydrogen bonds, further enhancing its binding potential.[3] Consequently, indole derivatives have been successfully developed as anticancer, antihypertensive, antidepressant, and antimicrobial agents, among others.[4]

The true power of the indole scaffold in modern drug discovery lies in its amenability to chemical modification. The various positions on the indole ring can be functionalized to fine-tune the molecule's steric, electronic, and lipophilic properties, thereby optimizing its pharmacological profile. This guide focuses on the strategic combination of two powerful substituents: a bromine atom at the 5-position and a trifluoromethyl group at the 7-position.

Deconstructing the Molecular Architecture: The Rationale for this compound

The design of this compound is a prime example of rational drug design, where specific functional groups are incorporated to impart desirable physicochemical and pharmacological properties.

The Trifluoromethyl Group at C7: A Gateway to Enhanced Drug-like Properties

The introduction of a trifluoromethyl (CF3) group is a widely employed and highly effective strategy in medicinal chemistry.[5] The CF3 group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity offer several advantages:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[5]

-

Enhanced Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6]

-

Modulation of Acidity/Basicity: The inductive effect of the CF3 group can alter the pKa of nearby functional groups, which can be crucial for optimizing binding interactions with the target protein.

-

Improved Binding Affinity: The CF3 group can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced potency.

The Bromo Group at C5: A Versatile Handle for Synthetic Elaboration

The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of a wide range of molecular diversity through various cross-coupling reactions. This is a critical feature in the lead optimization phase of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

Common cross-coupling reactions utilizing the 5-bromo substituent include:

-

Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

-

Sonogashira Coupling: For the introduction of alkynyl groups.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

Heck Coupling: For the introduction of alkenyl groups.

The ability to readily diversify the 5-position allows medicinal chemists to fine-tune a compound's properties to achieve the desired balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. For instance, the synthesis of various 5-substituted-7-azaindoles, close analogs of our topic molecule, heavily relies on the reactivity of the 5-bromo precursor.[7]

Synthetic Strategies and Derivatization Protocols

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be designed based on established indole syntheses and the chemistry of substituted anilines. A common approach would be the Fischer indole synthesis from a suitably substituted aniline and a ketone or aldehyde.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthetic route for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the derivatization of the 5-position, a critical step in exploring the SAR of this scaffold.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid/ester, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst to the vessel under a stream of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-7-(trifluoromethyl)-1H-indole.

This robust protocol allows for the generation of a library of derivatives for biological screening.

Potential Therapeutic Applications and Target Classes

The structural features of this compound make it a highly attractive scaffold for targeting several important classes of proteins implicated in human diseases. The insights from its close analog, 5-bromo-7-azaindole, are particularly instructive.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8] The dysregulation of kinase activity is a hallmark of many cancers. The 7-azaindole scaffold is a key component of several approved kinase inhibitors, including the BRAF inhibitor Vemurafenib. The 5-bromo-7-azaindole intermediate is crucial for the synthesis of such drugs. By analogy, derivatives of this compound are expected to be potent kinase inhibitors. The indole NH can act as a hinge-binding motif, while the substituents at the 5 and 7 positions can be tailored to achieve selectivity and potency for specific kinases.

Figure 2: Hypothetical binding mode of a this compound derivative in a kinase active site.

Anticancer Agents

Beyond kinase inhibition, indole derivatives have demonstrated broad anticancer activity through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and modulation of epigenetic targets. The 5-bromoindole moiety is present in numerous compounds with reported cytotoxic activity against various cancer cell lines. The trifluoromethyl group can enhance the anticancer potential by improving cell permeability and metabolic stability. Therefore, this compound is a promising starting point for the development of novel anticancer agents.

Agents for Neurodegenerative Diseases

The indole scaffold is also prevalent in compounds targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it suitable for developing treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The lipophilicity imparted by the trifluoromethyl group can further enhance CNS penetration.[6] Indole-based compounds have been investigated as inhibitors of enzymes like acetylcholinesterase and as modulators of various CNS receptors.

Future Perspectives

This compound represents a convergence of desirable structural features for modern drug discovery. While direct applications in late-stage clinical candidates are yet to be widely reported, its constituent motifs have a proven track record in successful drug development programs. The strategic combination of a versatile synthetic handle (5-bromo) and a group that enhances drug-like properties (7-trifluoromethyl) makes this scaffold a highly valuable tool for medicinal chemists.

Future research should focus on:

-

Elucidation of Synthetic Routes: Development and optimization of scalable and efficient syntheses for this compound.

-

Library Synthesis and Screening: Generation of diverse libraries of derivatives through cross-coupling reactions at the 5-position and screening against various therapeutic targets, particularly kinases and cancer cell lines.

-

Structure-Based Drug Design: Utilization of computational modeling and X-ray crystallography to guide the design of potent and selective inhibitors based on this scaffold.

References

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

- CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.).

- CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents. (n.d.).

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021, October 8). Retrieved January 22, 2026, from [Link]

- CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents. (n.d.).

-

Practical Syntheses of 5Trifluoromethyl1H-indoles | Request PDF. (2008, August 5). Retrieved January 22, 2026, from [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science. (n.d.). Retrieved January 22, 2026, from [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Indole: a privileged scaffold for the design of anti-cancer agents - PubMed. (2019, December 1). Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. (2010, December 1). Retrieved January 22, 2026, from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

“Project report on Indole - Its synthesis and Pharmacological Applications” - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Retrieved January 22, 2026, from [Link]

- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents. (n.d.).

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. (n.d.).

-

5-bromo,7-azaindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved January 22, 2026, from [Link]

-

Indole Derived Anticancer Agents | Request PDF. (2022, September 8). Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole - Google Patents [patents.google.com]

- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 5. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. 5-bromo,7-azaindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. ijptjournal.com [ijptjournal.com]

The Therapeutic Potential of 5-Bromo-7-(trifluoromethyl)-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of indole derivatives: those bearing a bromine atom at the 5-position and a trifluoromethyl group at the 7-position of the indole ring. While direct and extensive literature on the bioactivity of 5-Bromo-7-(trifluoromethyl)-1H-indole and its derivatives is nascent, this paper will synthesize the substantial body of evidence from structurally related analogs to build a compelling case for their investigation as potent anticancer, antimicrobial, and anti-inflammatory agents. We will explore rational synthetic strategies, detail robust in vitro protocols for activity assessment, and present a forward-looking perspective on the therapeutic promise of this unique chemical entity.

Introduction: The Indole Scaffold and the Significance of Halogenation

The indole ring system is a ubiquitous motif in natural products and synthetic pharmaceuticals, renowned for its diverse pharmacological profile.[1] This versatility stems from the indole nucleus's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] Strategic functionalization of the indole core can dramatically modulate its biological effects.

The introduction of halogen atoms, particularly bromine, and trifluoromethyl (CF3) groups is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[2][3]

-

Bromine Substitution: The presence of a bromine atom at the 5-position of the indole ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This modification has been shown to enhance the anticancer, antimicrobial, and antiviral properties of various heterocyclic compounds.[5][6]

-

Trifluoromethyl Substitution: The trifluoromethyl group is a powerful bioisostere for a methyl group, offering increased metabolic stability and enhanced membrane permeability due to its high lipophilicity and resistance to oxidative metabolism.[3] The strong electron-withdrawing nature of the CF3 group can also alter the electronic distribution within the indole ring, potentially leading to novel biological activities. The incorporation of a trifluoromethyl group has been shown to improve the potency of various bioactive molecules.[3]

This guide will focus on the convergence of these two powerful modifications on the indole scaffold, specifically the this compound core.

Synthetic Strategies for this compound and its Derivatives

While a specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature, established indole synthetic methodologies can be logically adapted. A plausible and efficient approach would be a modification of the Fischer indole synthesis or the Reissert indole synthesis.[7] A patented method for the synthesis of the closely related 5-bromo-7-methylindole provides a strong foundational methodology.[8]

Proposed Synthetic Pathway

A potential synthetic route, inspired by known procedures for related compounds, is outlined below. This multi-step synthesis would begin with a commercially available, appropriately substituted aniline.

Figure 1: A proposed synthetic workflow for this compound.

General Protocol for Derivatization

Further derivatization at the N-1 position of the indole ring can be readily achieved through standard alkylation or acylation reactions. For instance, reaction with various alkyl halides or acyl chlorides in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide) would yield a library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on related indole derivatives, this compound and its analogs are anticipated to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential

Indole derivatives are a wellspring of anticancer drug discovery, with several compounds approved for clinical use.[1][9] The introduction of bromine and trifluoromethyl groups is expected to enhance this inherent activity.

-

Mechanism of Action: The anticancer effects of substituted indoles are often multifactorial. They have been shown to induce apoptosis, inhibit cell cycle progression, and disrupt angiogenesis.[4][10] A primary mechanism for many anticancer indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][9] Furthermore, some indole derivatives function as tubulin polymerization inhibitors, leading to mitotic arrest and cell death.[10]

-

Supporting Evidence:

-

Spirooxindole derivatives have demonstrated potent inhibitory activity against HER2 and HER3 kinases in breast cancer cell lines, with IC50 values in the low micromolar range.[5]

-

Novel amide-tagged trifluoromethyl indole derivatives have shown promising anticancer activity against lung, breast, prostate, and cervical cancer cell lines.[11]

-

Tri-substituted fluoro-indole derivatives have been identified as potential inhibitors of human topoisomerase II, a key enzyme in DNA replication and a target for cancer chemotherapy.[12]

-

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area.[13]

-

Mechanism of Action: The antimicrobial mechanisms of indole derivatives are diverse and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[14] The suppression of indole production in bacteria, which is crucial for quorum sensing and biofilm regulation, is another potential mechanism.[14]

-

Supporting Evidence:

-

N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which can be synthesized from trifluoromethylated anilines, are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by MRSA.[15][16]

-

Trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic Vibrio species.[14]

-

Halogen-substituted indoles have long been recognized for their antibacterial and antifungal activity.[13]

-

Anti-inflammatory Properties

Chronic inflammation is a key component of numerous diseases. Indole derivatives have been investigated as potent anti-inflammatory agents.[17][18]

-

Mechanism of Action: The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. A key target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.[19] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation. Additionally, indole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[17][20]

-

Supporting Evidence:

-

Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 macrophage cells.[17][18]

-

Trifluoromethyl-substituted indolizine derivatives have demonstrated significant anti-inflammatory activity by selectively targeting COX-2, TNF-α, and IL-6.[20]

-

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound derivatives, a series of robust and standardized in vitro assays are recommended.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.[5]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with a range of concentrations of the this compound derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Figure 2: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare Bacterial/Fungal Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and broth), a negative control (broth only), and a drug control (compound and broth).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Add 100 µL of the supernatant to a new 96-well plate and add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be presented in a tabular format.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.1 | |

| Derivative 2 | MCF-7 (Breast) | 2.8 |

| A549 (Lung) | 4.5 | |

| Doxorubicin | MCF-7 (Breast) | 0.9 |

| (Control) | A549 (Lung) | 1.2 |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synergistic combination of a bromine atom and a trifluoromethyl group on the indole nucleus is predicted to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a robust framework for the synthesis and biological evaluation of these derivatives. Future research should focus on the synthesis of a diverse library of these compounds and their comprehensive biological screening. Promising lead compounds should then be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential and mechanisms of action. The insights gained from such studies will be invaluable for the development of next-generation drugs to address critical unmet medical needs.

References

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved from [Link]

- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). NIH. Retrieved from [Link]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.

- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.

- Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (n.d.). PMC - PubMed Central.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central.

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). PMC - NIH. Retrieved from [Link]

- Preparation method of 5-bromo-7-methylindole. (n.d.). Google Patents.

- Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives. (2021). Asian Journal of Chemistry.

- 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2025).

- Synthesis and biological evaluation of some N-substituted indoles. (2025).

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (2025).

- A Brief Review of the Medicinally Important Indole Derivatives. (n.d.).

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI. Retrieved from [Link]

- (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. (2021).

-

Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (n.d.). PubMed. Retrieved from [Link]

- Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. (n.d.). PubMed.

- Halogenated Indole Alkaloids from Marine Invertebr

- (PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. (2024).

- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010).

- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.

- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

- Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017).

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Retrieved from [Link]

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. turkjps.org [turkjps.org]

- 14. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-7-(trifluoromethyl)-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in bioactive natural products and its role as a privileged structure in the design of novel therapeutics. The strategic introduction of halogen and trifluoromethyl substituents has consistently yielded analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide focuses on 5-Bromo-7-(trifluoromethyl)-1H-indole, a molecule poised for significant therapeutic potential. While direct biological data for this specific compound is not yet prevalent in public literature, this document synthesizes the extensive research on related halogenated and trifluoromethylated indoles to extrapolate and propose high-probability therapeutic targets. We will delve into the mechanistic rationale for these proposed targets in oncology, infectious diseases, inflammation, and neurodegenerative disorders, providing a roadmap for future investigational studies.

Introduction: The Chemical and Therapeutic Promise of a Substituted Indole

The indole ring system, a fusion of benzene and pyrrole rings, offers a unique electronic and structural framework that facilitates interactions with a wide array of biological macromolecules.[1] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it an ideal scaffold for drug design.[2] The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 7-position of the indole core in this compound is a deliberate and strategic chemical modification.

-

Bromine Substitution: Halogenation, particularly with bromine, is known to enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes.[2] Furthermore, the position of the bromine atom can significantly influence the compound's biological activity. For instance, in some brominated indoles, the 5-bromo substitution has been shown to be favorable for anti-inflammatory activity.[3]

-

Trifluoromethyl Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly electronegative and can significantly alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets.[4]

Given these structural features, this compound is anticipated to exhibit a diverse pharmacological profile. This guide will explore its potential therapeutic applications by focusing on key protein targets and signaling pathways where similar indole derivatives have shown significant activity.

Potential Therapeutic Applications and Key Targets

Based on the extensive literature on substituted indoles, we have identified four primary areas of high therapeutic potential for this compound: Oncology, Infectious Diseases, Inflammatory Disorders, and Neurodegenerative Diseases.

Oncology: A Multi-pronged Attack on Cancer

Indole derivatives have a rich history in oncology, with compounds like the vinca alkaloids being mainstays in chemotherapy.[5] The anticancer potential of substituted indoles often stems from their ability to interact with multiple cellular targets crucial for cancer cell proliferation and survival.[6][7][8]

2.1.1. Epidermal Growth Factor Receptor (EGFR) Kinase

Rationale: The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] Its aberrant activation is a common driver in many cancers. Several indole derivatives have been identified as potent inhibitors of EGFR kinase.[5] The trifluoromethyl group in this compound could enhance its binding to the ATP-binding pocket of the EGFR kinase domain, a common mechanism of action for small molecule kinase inhibitors.

Proposed Mechanism of Action: this compound is hypothesized to act as a competitive inhibitor of ATP at the EGFR kinase domain. This would block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.

Experimental Validation Workflow:

Caption: Workflow for validating EGFR inhibition.

Detailed Protocol: EGFR Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.

-

Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

2.1.2. Tubulin Polymerization

Rationale: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy.[5] Indole derivatives, most notably the vinca alkaloids, are known to inhibit tubulin polymerization.[6] The planar indole scaffold can fit into the colchicine binding site on β-tubulin, preventing the formation of microtubules.

Proposed Mechanism of Action: this compound may bind to tubulin, inhibiting its polymerization into microtubules. This would disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Validation Workflow:

Caption: Workflow for validating tubulin polymerization inhibition.

Infectious Diseases: Combating Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[9] Halogenated indoles have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[9][10]

2.2.1. Bacterial Cell Division and Biofilm Formation

Rationale: Multi-halogenated indoles have demonstrated potent bactericidal activity against drug-resistant bacteria like Staphylococcus aureus.[9][11] The proposed mechanisms include the generation of reactive oxygen species (ROS) and the downregulation of quorum-sensing genes, which are crucial for biofilm formation.[9]

Proposed Mechanism of Action: this compound may disrupt bacterial cell membranes, leading to increased intracellular ROS levels and subsequent cell death. Additionally, it could interfere with quorum-sensing signaling pathways, thereby inhibiting the formation of protective biofilms.

Experimental Validation:

| Experiment | Objective | Methodology | Expected Outcome |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration that inhibits bacterial growth. | Broth microdilution method against a panel of pathogenic bacteria (e.g., S. aureus, E. coli). | Low MIC values indicating potent antibacterial activity. |

| Biofilm Inhibition Assay | To assess the ability to prevent biofilm formation. | Crystal violet staining of biofilms grown in microtiter plates. | Reduction in biofilm mass in the presence of the compound. |

| ROS Production Assay | To measure the induction of oxidative stress. | Using a fluorescent probe (e.g., DCFH-DA) and flow cytometry or fluorometry. | Increased fluorescence indicating higher ROS levels in treated bacteria. |

Inflammatory Disorders: Modulating the Inflammatory Cascade

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[12] Indole derivatives have shown significant anti-inflammatory properties through various mechanisms.[3][12]

2.3.1. Cyclooxygenase (COX) Enzymes

Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[12] Non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (an indole derivative), function by inhibiting COX enzymes.[1] The structural features of this compound suggest it could also bind to the active site of COX enzymes.

Proposed Signaling Pathway:

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

The Strategic Trifluoromethylation of Indoles: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indole Nucleus and the Transformative Power of the Trifluoromethyl Group

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds and π-π stacking interactions make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets.[3] However, the journey from a simple indole-containing hit to a viable drug candidate is often fraught with challenges, including metabolic instability and suboptimal pharmacokinetic profiles.

This is where the strategic incorporation of the trifluoromethyl (CF₃) group comes into play. The CF₃ group is a powerful tool in the medicinal chemist's arsenal, capable of dramatically altering the physicochemical and pharmacological properties of a parent molecule.[4] Its high electronegativity and strong electron-withdrawing nature can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[5][6] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethyl indoles, offering field-proven insights into their design, synthesis, and biological evaluation across various therapeutic areas.

The "Why": Rationale Behind the Trifluoromethylation of Indoles

The decision to introduce a trifluoromethyl group into an indole scaffold is a calculated one, driven by a desire to enhance its drug-like properties. The CF₃ group is often considered a "metabolic shield," protecting adjacent positions from oxidative metabolism and thereby increasing the compound's half-life.[5] Furthermore, its high lipophilicity (with a Hansch π value of +0.88) can improve cell membrane permeability, a critical factor for reaching intracellular targets.[7] The strong C-F bond, one of the strongest in organic chemistry, contributes to the overall stability of the molecule.[7]

The placement of the CF₃ group on the indole ring is a critical consideration in SAR studies. Its position can influence the molecule's electronic profile, steric interactions with the target protein, and overall conformation. For instance, placing a CF₃ group at the 5-position of the indole ring can provide a unique electronic and steric profile that can be leveraged to optimize binding affinity and selectivity.[5]

SAR of Trifluoromethyl Indoles in Oncology

Trifluoromethyl indoles have emerged as a promising class of anticancer agents, targeting a variety of mechanisms, including kinase inhibition and tubulin polymerization.[8][9]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Trifluoromethyl indoles have been successfully developed as potent kinase inhibitors.

.

Table 1: SAR of Trifluoromethyl Indoles as Anticancer Agents

| Compound | R1 | R2 | Target | IC₅₀ (µM) | Cell Line | Reference |

| 1a | H | H | Sirtuin 1 | 5.2 | HCT116 | [8] |

| 1b | CF₃ | H | Sirtuin 1 | 0.1 - 20 (range) | Huh7 | [8] |

| 2a | H | H | PDK1 | >10 | U87MG | [9] |

| 2b | CF₃ | Pyridin-4-yl | PDK1 | 0.449 | U87MG | [9] |

This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.

The data in Table 1 suggests that the introduction of a trifluoromethyl group can significantly enhance the anticancer activity of indole-based compounds. For example, the trifluoromethylated indole derivative 1b shows potent activity against Huh7 cells, highlighting the positive impact of the CF₃ group.[8] Similarly, the trifluoromethyl-containing compound 2b demonstrates significant inhibitory activity against PDK1 in U87MG cells.[9]

Workflow for Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is an in vitro kinase assay.

Caption: Workflow for a typical in vitro kinase inhibition assay.

SAR of Trifluoromethyl Indoles as Antiviral Agents

Trifluoromethyl indoles have also shown significant promise as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[11][12]

Table 2: SAR of Trifluoromethyl Indoles as Anti-HIV-1 NNRTIs

| Compound | R1 | R2 | WT HIV-1 IC₅₀ (nM) | Y181C Mutant IC₅₀ (nM) | Reference |

| 3a | H | H | >1000 | >1000 | [11][12] |

| 10i | CF₃ | 4-chlorophenyl | 5.6 | 85 | [11][12] |

| 10k | CF₃ | 4-methoxyphenyl | 4.8 | 72 | [11][12] |

This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.

The data clearly indicates that the presence of a trifluoromethyl group is crucial for potent anti-HIV-1 activity. Compounds 10i and 10k , both containing a trifluoromethyl group, exhibit low nanomolar activity against wild-type HIV-1 and retain significant potency against the drug-resistant Y181C mutant.[11][12]

SAR of Trifluoromethyl Indoles in Inflammatory Conditions

The anti-inflammatory properties of indole derivatives, such as indomethacin, are well-established. The introduction of a trifluoromethyl group has been explored as a strategy to modulate the activity and selectivity of these compounds, particularly as cyclooxygenase (COX) inhibitors.

Selective COX-2 Inhibition

A notable example is the 2'-trifluoromethyl analogue of indomethacin, which has been shown to be a potent and selective COX-2 inhibitor.[13][14]

Table 3: SAR of a Trifluoromethyl Indole Analogue as a COX Inhibitor

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | 27 | 127 | 0.21 | [13][14] |

| CF₃-Indomethacin | >4000 | 267 | >15 | [13][14] |

The trifluoromethyl analogue of indomethacin demonstrates a remarkable shift in selectivity towards COX-2, with an IC₅₀ value in the nanomolar range for COX-2 and significantly weaker inhibition of COX-1.[13][14] This highlights the profound impact that a single trifluoromethyl group can have on target selectivity.

SAR of Trifluoromethyl Indoles in Neurological Disorders

The indole nucleus is a key feature of many neuroactive compounds.[15][16] Research into trifluoromethyl indoles for the treatment of neurological disorders is an emerging area, with a focus on conditions such as Alzheimer's disease and neuroinflammation.[2][17] While extensive SAR data in this area is still being developed, the antioxidant and neuroprotective properties of some indole derivatives suggest that trifluoromethylation could be a valuable strategy to enhance their therapeutic potential.[15]

Experimental Protocols

General Procedure for the Synthesis of 2-(Trifluoromethyl)indoles

The following is a general procedure for the synthesis of 2-(trifluoromethyl)indoles via a domino trifluoromethylation/cyclization of 2-alkynylanilines, a method that allows for precise placement of the CF₃ group.[18][19]

Caption: General synthetic workflow for 2-(trifluoromethyl)indoles.

Step-by-Step Protocol:

-

To a solution of the 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), add the fluoroform-derived CuCF₃ reagent (1.5 equiv).

-

Add any necessary ligands or additives (e.g., TMEDA).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[20]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl indole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group has proven to be a highly effective strategy in the design and development of novel indole-based therapeutic agents. The unique properties of the CF₃ group have been successfully leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of these compounds across a range of therapeutic areas, including oncology, virology, and inflammation. The continued exploration of novel trifluoromethylation methodologies and a deeper understanding of the intricate structure-activity relationships will undoubtedly lead to the discovery of new and improved trifluoromethyl indole-based drugs in the future. As our understanding of the complex signaling pathways involved in various diseases grows, so too will the opportunities for the rational design of highly targeted and effective trifluoromethyl indole therapeutics.

References

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. graphviz.org [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Strategic Utility of 5-Bromo-7-(trifluoromethyl)-1H-indole in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced for Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity have made it a favored scaffold in drug discovery. The strategic introduction of substituents onto the indole ring can profoundly modulate its biological activity. This guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-7-(trifluoromethyl)-1H-indole . The presence of a bromine atom at the 5-position provides a versatile handle for a wide array of cross-coupling reactions, while the trifluoromethyl group at the 7-position significantly impacts the molecule's lipophilicity, metabolic stability, and binding interactions. These features make this compound a highly attractive starting material for the synthesis of novel therapeutic agents and functional materials. This document will provide a comprehensive overview of its synthesis, reactivity, and application as a key intermediate in the construction of complex molecular architectures.

Synthesis of this compound: A Potential Pathway

A potential synthetic approach could involve the following key transformations:

-

Starting Material Selection : The synthesis would likely begin with a commercially available or readily synthesized 2-amino-3-(trifluoromethyl)toluene or a related aniline derivative.

-

Bromination : Regioselective bromination of the aniline derivative would be a crucial step to install the bromine atom at the desired position.

-

Indole Ring Formation : Following bromination, the indole scaffold could be constructed using a variety of established methods, such as the Fischer, Bartoli, or a palladium-catalyzed cyclization strategy. For instance, a Larock indole synthesis involving the coupling of an o-haloaniline with an alkyne could be a viable option.

A generalized workflow for a potential synthetic route is depicted below:

Caption: A potential synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

This compound is a solid at room temperature.[4] While detailed spectroscopic data is not widely published, the expected 1H and 13C NMR spectral features can be predicted based on the analysis of structurally similar compounds.[5][6]

Expected 1H NMR (in CDCl3):

-

N-H proton: A broad singlet in the region of δ 8.0-8.5 ppm.

-

Aromatic protons: Signals corresponding to the protons at the C2, C3, C4, and C6 positions of the indole ring. The trifluoromethyl group at C7 and the bromine at C5 will influence the chemical shifts and coupling patterns of the aromatic protons.

Expected 13C NMR (in CDCl3):

-

Aromatic carbons: Signals for the eight carbon atoms of the indole ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the bromine atom will also have a characteristic chemical shift.

Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies in its dual functionality. The bromine atom at the C5 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the indole ring and provides a key structural motif for enhancing the pharmacological properties of the final products.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[7] In the context of this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 5-position.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: A Generalized Procedure for Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromoindoles and can be optimized for specific substrates.[8][9][10]

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) | These are common and effective catalysts for Suzuki couplings. The choice may depend on the specific boronic acid used.[9] |

| Base | K2CO3, Cs2CO3 | An inorganic base is required for the transmetalation step in the catalytic cycle. |

| Solvent | Dioxane/Water, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-120 °C | The reaction often requires heating to achieve a reasonable reaction rate. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

The palladium catalyst and ligand (if required) are added, followed by the degassed solvent.

-

The reaction mixture is heated to the desired temperature with stirring.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[11][12] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the indole core, a crucial transformation in the synthesis of many biologically active compounds.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: A Generalized Procedure for Buchwald-Hartwig Amination

The following protocol is based on established methods for the amination of bromoindoles and can be adapted for specific amines.[13][14]

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd2(dba)3, Pd(OAc)2 | These are common palladium precursors for Buchwald-Hartwig amination. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle.[11] |

| Base | NaOtBu, K3PO4, Cs2CO3 | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used. |

| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor, the phosphine ligand, and the base.

-

The solvent is added, followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

The vessel is sealed and heated with stirring for the required time.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The 5-bromo-7-substituted indole scaffold is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and antiviral agents.

Kinase Inhibitors

The azaindole core, a bioisostere of the indole ring system, is a prevalent motif in the design of kinase inhibitors.[4] The synthetic strategies employed for the functionalization of 5-bromo-7-azaindole can be conceptually applied to this compound. For example, sequential Suzuki-Miyaura couplings on a dihalogenated azaindole have been used to synthesize 3,5-diarylated derivatives as potent kinase inhibitors.[4] A similar approach with this compound could lead to novel classes of kinase inhibitors, with the trifluoromethyl group potentially enhancing potency and selectivity.[15][16]

Antiviral Agents

Derivatives of 7-azaindole have also shown promise as broad-spectrum antiviral agents.[17][18][19] For instance, 3-alkynyl-5-aryl-7-aza-indoles, synthesized from a 5-bromo-7-azaindole precursor via Sonogashira and Suzuki couplings, have demonstrated activity against a range of RNA viruses.[17][19] The trifluoromethyl group in this compound could be beneficial in this context by improving cell permeability and metabolic stability of the resulting antiviral compounds.[20]

Central Nervous System (CNS) Agents

Indole derivatives are well-known to exhibit a wide range of activities in the central nervous system.[1][21] The lipophilic nature of the trifluoromethyl group can enhance the ability of molecules to cross the blood-brain barrier, a critical property for CNS-active drugs. Therefore, this compound represents a valuable starting point for the development of novel CNS agents.

Conclusion and Future Outlook

This compound is a strategically important building block in organic synthesis. Its bifunctional nature, possessing a handle for cross-coupling reactions and a key pharmacophoric group, makes it a highly valuable precursor for the synthesis of complex and biologically active molecules. While detailed synthetic and reactivity studies on this specific compound are still emerging, the established chemistry of related bromoindoles provides a solid foundation for its utilization. The continued development of novel cross-coupling methodologies and the increasing demand for sophisticated building blocks in drug discovery are likely to elevate the importance of this compound in the years to come. Researchers and scientists in the field are encouraged to explore the potential of this versatile intermediate in their synthetic endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 3. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjpbr.com]

- 16. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]

- 20. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies | MDPI [mdpi.com]

- 21. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Properties of Bromoindole Derivatives

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health crisis with limited effective treatments.[1] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, and its halogenated derivatives, particularly bromoindoles, are gaining significant attention for their potent and diverse neuroprotective activities.[1] This technical guide provides a comprehensive overview of the neuroprotective properties of bromoindole derivatives, delving into their multi-target mechanisms of action, including the inhibition of key pathological enzymes, attenuation of oxidative stress, and modulation of inflammatory pathways. We will explore the causality behind experimental designs for their synthesis and evaluation, present detailed protocols for in vitro validation, and summarize key quantitative data. This guide is intended for researchers, scientists, and drug development professionals actively seeking to understand and harness the therapeutic potential of these promising compounds.

Introduction: The Urgent Need for Novel Neurotherapeutics

The relentless progression of neurodegenerative disorders, characterized by the gradual loss of neuronal structure and function, poses a significant societal burden.[1] Current therapeutic strategies often provide only symptomatic relief and fail to address the underlying complex pathologies.[2] This has spurred the search for novel drug candidates that can interact with multiple pathological targets. The indole nucleus, a versatile heterocyclic scaffold, is at the forefront of this research, with numerous derivatives demonstrating significant potential in preclinical studies.[1][3] The introduction of a bromine atom to the indole ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, often enhancing its biological activity and target specificity.

The Bromoindole Scaffold: A Chemically Privileged Foundation for Neuroprotection

The indole ring system is a common motif in a wide range of biologically active natural products and synthetic compounds.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for drug design. Bromination of the indole core can further enhance its therapeutic potential by:

-

Increasing Lipophilicity: Facilitating passage across the blood-brain barrier (BBB), a critical requirement for centrally acting drugs.[1]

-

Modulating Target Binding: The bromine atom can act as a key interaction point within the target protein's binding pocket, increasing affinity and selectivity.

-

Altering Metabolic Stability: Strategic placement of bromine can block sites of metabolic degradation, prolonging the compound's half-life.

Multi-Target Mechanisms of Bromoindole Derivatives in Neuroprotection

A key advantage of bromoindole derivatives is their ability to engage multiple pathological pathways simultaneously. This multi-target approach is considered more likely to yield effective treatments for complex diseases like Alzheimer's and Parkinson's.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

The overexpression of GSK-3β is implicated in a host of diseases, including Alzheimer's, schizophrenia, and certain cancers.[4] In Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and promotes the production of amyloid-beta (Aβ) plaques.[5]

Bromoindole derivatives, particularly 6-bromoindirubin, have been identified as potent inhibitors of GSK-3β.[6] These compounds typically act as ATP-competitive inhibitors, binding to the enzyme's active site and preventing the phosphorylation of its substrates.

Caption: Inhibition of GSK-3β by Bromoindole Derivatives.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases.[7][8] The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich composition.

Many indole derivatives are potent antioxidants and ROS scavengers.[3][7] They can neutralize harmful free radicals, thereby protecting vital biomolecules from oxidative damage.[3] Some bromoindole-containing natural products have demonstrated strong antioxidative potency.[9] Furthermore, certain indole derivatives can upregulate the cellular antioxidant response by activating the Nrf2-ARE pathway.[10][11]

Modulation of Cholinesterase Activity

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[1] Several indole derivatives have been designed as dual inhibitors of both AChE and BChE.[1][12] For instance, the 2-bromo-derivative of the indoloquinoline alkaloid cryptolepine has shown potent, non-competitive inhibition of these enzymes.[1]

Anti-Inflammatory Action

Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of both Alzheimer's and Parkinson's disease.[13][14] Activated microglia release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can exacerbate neuronal damage.[13][14]

Bromoindole derivatives isolated from marine sources have demonstrated significant anti-inflammatory activity, suggesting they may act by modulating cytokine secretion from immune cells.[15] In cellular models of Parkinson's disease, indole derivatives have been shown to reduce the production of inflammatory mediators and suppress inflammasome activation.[13]

Caption: Multi-target neuroprotective mechanisms of bromoindole derivatives.

Experimental Validation of Neuroprotective Properties

The journey from a promising chemical scaffold to a viable drug candidate requires rigorous experimental validation. This section outlines exemplary protocols for the synthesis and in vitro evaluation of bromoindole derivatives.

Exemplary Synthesis of a 6-Bromoindole Derivative

The synthesis of bromoindole derivatives can be achieved through various established organic chemistry reactions. The following is a generalized, illustrative protocol for the synthesis of a 6-bromo-2-oxindole derivative, a core structure for many GSK-3β inhibitors.[6]

Rationale: This multi-step synthesis starts with a commercially available bromo-substituted aniline and builds the oxindole ring system. Each step is designed to achieve a high yield and purity of the desired intermediate, culminating in the final product.

Protocol:

-

Step 1: Acylation of 4-Bromo-2-methylaniline.

-

Dissolve 4-bromo-2-methylaniline in an appropriate solvent (e.g., dichloromethane).

-

Add chloroacetyl chloride dropwise at 0°C.

-

Add a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield 2-chloro-N-(4-bromo-2-methylphenyl)acetamide.

-

-